Bdp 558/568 dbco
Description
BDP 558/568 DBCO is a borondipyrromethene (BODIPY)-based fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This compound is designed for copper-free click chemistry, enabling efficient conjugation with azide-modified biomolecules (e.g., proteins, nucleic acids) under physiological conditions . Its key properties include:
- Spectral Characteristics: Absorption maximum at ~558 nm and emission at ~568 nm (yellow spectrum range), making it suitable for multiplex imaging with minimal overlap in green/red channels .
- Photostability: Superior resistance to photobleaching compared to conventional dyes like fluorescein .
- Reactivity: The DBCO group reacts rapidly with azides via strain-promoted alkyne-azide cycloaddition (SPAAC), eliminating the need for cytotoxic copper catalysts .
- Applications: Widely used in live-cell imaging, flow cytometry, and in vitro diagnostics .
Properties
Molecular Formula |
C37H33BF2N4O2S |
|---|---|
Molecular Weight |
646.6 g/mol |
IUPAC Name |
N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanamide |
InChI |
InChI=1S/C37H33BF2N4O2S/c39-38(40)43-30(17-18-31(43)25-32-19-21-34(44(32)38)35-13-8-24-47-35)20-22-36(45)41-23-7-1-2-14-37(46)42-26-29-11-4-3-9-27(29)15-16-28-10-5-6-12-33(28)42/h3-6,8-13,17-19,21,24-25H,1-2,7,14,20,22-23,26H2,(H,41,45) |
InChI Key |
JZISDGRJVRJABA-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=CC=C2CCC(=O)NCCCCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)C=C6[N+]1=C(C=C6)C7=CC=CS7)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bdp 558/568 dbco involves the incorporation of a cyclooctyne group into the BODIPY core. The general synthetic route includes the following steps:
Formation of the BODIPY Core: The BODIPY core is synthesized through the condensation of a pyrrole derivative with a boron trifluoride etherate complex.
Introduction of the Cyclooctyne Group: The cyclooctyne group is introduced through a series of reactions involving the formation of an amide bond between the BODIPY core and a cyclooctyne-containing reagent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .
Chemical Reactions Analysis
Types of Reactions: Bdp 558/568 dbco primarily undergoes 1,3-dipolar cycloaddition reactions with azides. This reaction is promoted by the ring strain of the cyclooctyne group and does not require copper catalysis, making it suitable for use in living cells.
Common Reagents and Conditions:
Reagents: Azides are the primary reagents used in reactions with this compound.
Conditions: The reactions are typically carried out under mild conditions, often at room temperature, and do not require the presence of a catalyst.
Major Products: The major products formed from the reaction of this compound with azides are triazole-linked conjugates. These conjugates are stable and can be used for various applications, including imaging and detection of biomolecules .
Scientific Research Applications
Bdp 558/568 dibenzocyclooctyne (DBCO) is a synthetic fluorescent dye belonging to the boron-dipyrromethene (BODIPY) family. It is utilized in biochemical research and is known for its bright fluorescence, photostability, and unique chemical reactivity. Bdp 558/568 DBCO exhibits fluorescence in the yellow spectrum, with an excitation maximum at approximately 561 nm and an emission maximum around 569 nm . The molecule contains a dibenzocyclooctyne moiety, which facilitates bioorthogonal reactions with azides without the need for copper catalysis.
Scientific Research Applications
This compound has several significant applications in scientific research. It can be used for the detection of target molecules, proteins, or nucleic acids that contain azide groups by microscopy and flow cytometry .
Biological Imaging this compound is widely used in fluorescence microscopy for visualizing biological samples.
- Fluorescence Microscopy: Due to its bright fluorescence and photostability, this compound is suitable for fluorescence microscopy.
- Flow Cytometry: It can be used to detect biomolecules containing azide groups.
- Staining: Due to its hydrophobic properties, Bdp 558/568 can be used for staining lipids, membranes, and other lipophilic compounds .
Reactions
- 1,3-dipolar cycloaddition: this compound primarily participates in 1,3-dipolar cycloaddition reactions with azides, exploiting the ring strain inherent in the cyclooctyne group, allowing it to react efficiently without requiring copper catalysis. The highly strained cyclooctyne group reacts with azides to form stable triazole linkages. This process allows researchers to label specific biomolecules containing azide groups without interfering with their native functions. The resultant conjugates can be visualized using fluorescence microscopy or flow cytometry due to the compound's strong fluorescent properties.
Mechanism of Action
The mechanism of action of Bdp 558/568 dbco involves its ability to undergo 1,3-dipolar cycloaddition reactions with azides. The cyclooctyne group in this compound is highly strained, which promotes the reaction with azides without the need for a copper catalyst. This reaction results in the formation of stable triazole-linked conjugates, allowing for the specific labeling and detection of azide-containing biomolecules. The fluorescence properties of this compound enable the visualization of these conjugates using microscopy and flow cytometry .
Comparison with Similar Compounds
This compound vs. BDP 581/591 DBCO
- Spectral Range : BDP 581/591 DBCO emits in the orange-red range (~591 nm), enabling compatibility with red-channel detection systems, whereas this compound is optimized for yellow emission .
- Functionality : BDP 581/591 DBCO doubles as a reactive oxygen species (ROS) probe, a feature absent in this compound .
- Sensitivity : this compound exhibits higher quantum yield and photostability, making it preferable for long-term imaging .
This compound vs. BDP 650/665 DBCO
This compound vs. BDP FL DBCO
This compound vs. AF 568 DBCO
Biological Activity
BDP 558/568 DBCO is a boron-dipyrromethene (BODIPY) fluorescent dye that has gained significant attention in biological research due to its unique properties and versatile applications. This article explores the biological activity of this compound, including its chemical characteristics, mechanisms of action, and applications in various biological contexts.
Chemical Characteristics
This compound exhibits several notable chemical properties:
- Molecular Formula : C₃₇H₃₃N₄BF₂O₂S
- Molecular Weight : 646.56 g/mol
- Absorption Maximum : 561 nm
- Emission Maximum : 569 nm
- Fluorescence Quantum Yield : 0.68
- Solubility : Soluble in polar organic solvents such as DMF and DMSO .
The dye is characterized by its high photostability and bright fluorescence, which makes it suitable for various imaging techniques, including fluorescence microscopy and flow cytometry.
This compound utilizes a copper-free "click chemistry" reaction to label azide-containing biomolecules. This reaction is particularly advantageous because it allows for the labeling of live cells without the cytotoxic effects associated with copper catalysts. The cyclooctyne group in BDP 558/568 facilitates the formation of stable triazole linkages with azides, enabling selective targeting of proteins, nucleic acids, and other biomolecules .
Applications in Biological Research
This compound has been employed in a variety of biological applications, including:
- Cell Imaging : The dye is widely used for imaging cellular structures and processes due to its bright fluorescence and high photostability.
- Protein Labeling : It enables the specific labeling of proteins containing azide groups, facilitating studies on protein interactions and dynamics.
- Nucleic Acid Detection : BDP 558/568 can be used to visualize nucleic acids in various assays, enhancing the understanding of genetic material behavior within cells.
- Live Cell Studies : Its copper-free labeling mechanism allows researchers to study live cells without compromising cell viability .
Case Studies
- Cellular Membrane Studies : In a study focusing on lipid membrane dynamics, BDP 558/568 was utilized to label lipid components within cell membranes. The results demonstrated the dye's effectiveness in tracking membrane fluidity and protein interactions in real-time.
- Immunofluorescence Applications : Researchers have successfully employed this compound for immunofluorescence staining of specific proteins in fixed cells. This application highlighted the dye's ability to provide clear and distinct signals, enabling precise localization studies.
- Flow Cytometry Analysis : A recent study utilized BDP 558/568 for flow cytometry to analyze cell populations expressing azide-tagged proteins. The findings indicated that the dye could effectively distinguish between different cell types based on their fluorescent profiles .
Comparative Analysis
The following table summarizes key characteristics of this compound compared to other fluorescent dyes:
| Property | This compound | Alexa Fluor® 568 | CF® 568 |
|---|---|---|---|
| Absorption Maximum (nm) | 561 | 578 | 578 |
| Emission Maximum (nm) | 569 | 602 | 602 |
| Quantum Yield | 0.68 | ~0.60 | ~0.70 |
| Photostability | High | Moderate | High |
| Copper-Free Click Chemistry | Yes | No | No |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
